molecular formula C24H24N4O3 B12388016 4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile

4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile

Cat. No.: B12388016
M. Wt: 416.5 g/mol
InChI Key: JKDVQSBZXOTCNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TINK-IN-1 involves the preparation of 4-phenyl-2-phenylaminopyridine derivatives. The key steps include:

Industrial Production Methods

Industrial production of TINK-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

TINK-IN-1 undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

TINK-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of TNIK and its effects on various biochemical pathways.

    Biology: Investigated for its role in cell viability, particularly in colorectal cancer cells.

    Medicine: Explored for its potential therapeutic effects in treating colorectal cancer and mental retardation.

Mechanism of Action

TINK-IN-1 exerts its effects by selectively inhibiting Traf2- and Nck-interacting kinase (TNIK). This inhibition disrupts the TNIK-mediated signaling pathways, which are crucial for the viability and proliferation of colorectal cancer cells. The molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TINK-IN-1 is unique due to its high selectivity and potency as a TNIK inhibitor. Its specific chemical structure allows for effective inhibition at very low concentrations (IC50: 8 nanomolar), making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

4-methoxy-3-[2-(3-methoxy-4-morpholin-4-ylanilino)pyridin-4-yl]benzonitrile

InChI

InChI=1S/C24H24N4O3/c1-29-22-6-3-17(16-25)13-20(22)18-7-8-26-24(14-18)27-19-4-5-21(23(15-19)30-2)28-9-11-31-12-10-28/h3-8,13-15H,9-12H2,1-2H3,(H,26,27)

InChI Key

JKDVQSBZXOTCNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC(=C(C=C3)N4CCOCC4)OC

Origin of Product

United States

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